Home > Products > Screening Compounds P103941 > MSC2363318A (M2698)
MSC2363318A (M2698) -

MSC2363318A (M2698)

Catalog Number: EVT-255951
CAS Number:
Molecular Formula: Unknown
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
MSC2363318A, also known as M2698, is an orally available inhibitor of the serine/threonine protein kinases ribosomal protein S6 Kinase (p70S6K) and Akt (protein kinase B), with potential antineoplastic activity. Upon administration, p70S6K/Akt inhibitor MSC2363318A binds to and inhibits the activity of p70S6K and Akt. This prevents the activation of the PI3K/Akt/p70S6K signaling pathway and inhibits tumor cell proliferation in cancer cells that have an overactivated PI3K/Akt/p70S6K signaling pathway. Constitutive activation and dysregulated signaling of the PI3K/Akt/p70S6K pathway are frequently associated with tumorigenesis of many tumor types; targeting multiple kinases in this pathway is more efficacious than targeting a single kinase.
Overview

MSC2363318A, also known as M2698, is a novel compound characterized as a potent dual inhibitor of p70S6K (ribosomal protein S6 kinase) and Akt (protein kinase B). This compound has garnered attention for its potential in targeting the dysregulated phosphoinositide 3-kinase/Akt/mammalian target of rapamycin (PI3K/Akt/mTOR) pathway, which is implicated in approximately 30% of human cancers. The ability of MSC2363318A to cross the blood-brain barrier enhances its therapeutic appeal, particularly for central nervous system malignancies and tumors exhibiting PAM pathway dysregulation .

Source and Classification

MSC2363318A was developed as part of ongoing research into effective cancer therapies that can overcome the limitations of existing mTOR inhibitors. It is classified as an adenosine triphosphate (ATP) competitive inhibitor, selectively targeting p70S6K and Akt1/3. The compound has been evaluated in various preclinical models and is undergoing clinical trials to assess its efficacy and safety in patients with advanced cancer .

Synthesis Analysis

Methods and Technical Details

The synthesis of MSC2363318A involves multi-step organic reactions, typically starting from readily available chemical precursors. The synthetic route includes several key transformations such as:

  1. Formation of the Core Structure: This step generally involves coupling reactions that establish the main scaffold of the molecule.
  2. Functionalization: Subsequent steps introduce various functional groups that enhance the compound's biological activity and solubility.
  3. Purification: Final products are purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological testing.
Molecular Structure Analysis

Structure and Data

The molecular formula of MSC2363318A is C21H19ClF3N5OC_{21}H_{19}ClF_3N_5O, with a molecular weight of approximately 449.85 g/mol. The compound features a complex structure that includes:

  • A chloro group
  • A trifluoromethyl group
  • Multiple nitrogen atoms contributing to its bioactivity

The structural representation can be visualized using molecular modeling software, which aids in understanding the interactions with target kinases .

Chemical Reactions Analysis

Reactions and Technical Details

MSC2363318A exhibits a mechanism of action primarily through its inhibition of p70S6K and Akt pathways. The chemical reactions involved include:

  1. Inhibition of Kinase Activity: MSC2363318A competes with ATP for binding at the active sites of p70S6K and Akt, effectively blocking phosphorylation events critical for cell growth and survival.
  2. Impact on Tumor Cells: In vitro studies show that treatment with MSC2363318A leads to decreased phosphorylation of downstream targets such as ribosomal protein S6 and glycogen synthase kinase 3 beta (GSK3β), resulting in reduced tumor cell proliferation.

These reactions highlight the compound's potential to disrupt cancer cell signaling pathways effectively .

Mechanism of Action

Process and Data

The mechanism by which MSC2363318A exerts its effects involves dual inhibition:

  • p70S6K Inhibition: By inhibiting p70S6K, MSC2363318A reduces protein synthesis and cell growth signals.
  • Akt Inhibition: Simultaneously targeting Akt prevents compensatory feedback activation that often occurs when mTOR inhibitors are used alone.

This dual inhibition is particularly significant as it addresses the resistance mechanisms commonly observed in cancer therapies targeting the PI3K/Akt/mTOR pathway .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

MSC2363318A possesses several notable physical chemical properties:

  • Molecular Weight: Approximately 449 g/mol
  • Log D: 2.4, indicating favorable lipophilicity which aids in membrane permeability.
  • Solubility: The compound shows good solubility in various organic solvents, facilitating its formulation for administration.

These properties contribute to its pharmacokinetic profile, including an appropriate absorption rate and distribution within biological systems .

Applications

Scientific Uses

MSC2363318A is primarily being investigated for its applications in oncology, particularly against tumors with dysregulated PAM pathways. Its potential uses include:

  • Cancer Treatment: Targeting various cancers such as breast cancer (including triple-negative subtypes) and glioblastoma due to its ability to cross the blood-brain barrier.
  • Clinical Trials: Currently undergoing Phase I clinical trials to evaluate safety, tolerability, pharmacokinetics, and preliminary efficacy in patients who have failed standard therapies .

The unique properties of MSC2363318A position it as a promising candidate for further development in targeted cancer therapies aimed at overcoming resistance mechanisms inherent in current treatment modalities.

Introduction to MSC2363318A (M2698) in Oncological Research

Role of the PI3K/Akt/mTOR (PAM) Pathway in Tumorigenesis and Therapy Resistance

The PAM pathway functions as a master cellular regulator, integrating signals from growth factors, nutrients, and energy status to control critical processes including protein synthesis, glucose metabolism, cell proliferation, and apoptosis suppression [1] [6]. Activation typically begins when extracellular ligands (e.g., insulin-like growth factor 1 (IGF-1), platelet-derived growth factor (PDGF)) bind to receptor tyrosine kinases (RTKs), leading to PI3K activation. PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the plasma membrane where it undergoes phosphorylation at two critical sites: Thr308 by phosphoinositide-dependent kinase 1 (PDK1) and Ser473 primarily by the mTOR complex 2 (mTORC2) [6]. Fully activated Akt phosphorylates numerous downstream substrates, including:

  • mTORC1: Phosphorylates p70S6K and 4E-BP1 to promote ribosomal biogenesis and cap-dependent translation.
  • TSC2: Inhibition releases Rheb-mediated mTORC1 activation.
  • GSK3β: Inhibition stabilizes cyclin D1 and c-MYC.
  • BAD, FoxO transcription factors: Inhibition suppresses apoptosis [1] [6].

Table 1: Prevalence of PAM Pathway Alterations in Selected Cancers [1] [6] [7]

Cancer TypeKey AlterationsPrevalence (%)
Triple-Negative Breast Cancer (TNBC)PTEN loss, PIK3CA mutations, AKT3 amplification~28% (AKT3 mRNA)
HER2+ Breast CancerPIK3CA mutations, PTEN loss~20-40%
GlioblastomaPTEN loss/mutation, PIK3CA/PIK3R1 mutations, EGFR amplification driving PI3K~80-90%
Ovarian CancerAKT2 amplification, PIK3CA amplification/mutation12% (AKT2 amp)
Endometrial CancerPTEN mutation/loss, PIK3CA mutation~40-80%

Pathway dysregulation occurs through multiple mechanisms: activating mutations (e.g., PIK3CA mutations, AKT1-E17K), amplifications (e.g., AKT2, AKT3), or inactivating mutations/deletions in tumor suppressors (e.g., PTEN, TSC1/TSC2) [1] [6] [7]. Critically, the PAM pathway is a major mediator of resistance to multiple therapeutic modalities:

  • Endocrine Therapy: Hyperactive Akt signaling bypasses estrogen dependence in hormone receptor-positive (HR+) breast cancer.
  • HER2-Targeted Therapy: Akt activation diminishes the efficacy of trastuzumab and related agents in HER2+ breast cancer.
  • mTOR Inhibitors (Rapalogs): Inhibition of mTORC1 relieves negative feedback on upstream signaling nodes, particularly Akt and receptor tyrosine kinases (RTKs), leading to pathway reactivation and treatment resistance [1] [3] [7].
  • Chemotherapy: Enhanced survival signaling promotes evasion of cytotoxic-induced apoptosis.

This pervasive role in driving tumorigenesis and therapy resistance establishes the PAM pathway as a compelling therapeutic target.

Rationale for Dual p70S6K/Akt Inhibition in PAM Pathway Dysregulation

Single-agent inhibition of key nodes within the PAM pathway, while conceptually sound, has demonstrated limited clinical success due to compensatory feedback loops and adaptive resistance mechanisms. The rationale for dual inhibition of p70S6K and Akt stems directly from understanding these limitations:

  • Feedback Loop Activation with mTORC1 Inhibition: Rapalogs (e.g., everolimus, temsirolimus) inhibit mTORC1, leading to potent suppression of p70S6K activity. However, p70S6K normally exerts negative feedback on upstream signaling, particularly on PI3K and insulin receptor substrate 1 (IRS1). Inhibition of p70S6K by rapalogs relieves this feedback, resulting in paradoxical activation of Akt and PI3K signaling. This reactivation blunts the antitumor efficacy of mTORC1 inhibitors and can promote tumor survival [1] [3] [7].
  • Incomplete Pathway Suppression with Akt or PI3K Inhibitors: Selective Akt inhibitors (e.g., MK-2206, ipatasertib) or PI3K inhibitors (e.g., alpelisib) primarily target upstream signaling. However, persistent or reactivated signaling through parallel pathways or residual mTORC1 activity can sustain p70S6K function, maintaining protein synthesis and cell growth. Furthermore, Akt exists in three isoforms (Akt1, Akt2, Akt3) with partially overlapping and distinct functions. Pan-Akt inhibition can lead to significant metabolic toxicities (e.g., hyperglycemia linked to AKT2 inhibition) [6] [7].
  • Synergistic Effects of Co-Targeting p70S6K and Akt: Simultaneously inhibiting Akt (a primary signal transducer upstream of mTORC1) and p70S6K (a major mTORC1 effector and source of feedback inhibition) offers a strategic advantage:
  • Blocks Compensatory Akt Activation: Inhibiting p70S6K alone would risk the same feedback-driven Akt activation seen with rapalogs. Concurrent Akt inhibition prevents this compensatory survival signal.
  • Achieves Broader Pathway Suppression: Targeting both arms (upstream signal transduction via Akt and downstream translational control via p70S6K) ensures more complete suppression of oncogenic PAM signaling outputs.
  • Potential for Reduced Toxicity: A dual inhibitor selective for Akt1/Akt3 and p70S6K could potentially spare AKT2, potentially mitigating the hyperglycemia associated with pan-AKT inhibition [1] [3] [7].
  • Overcomes Redundancy: The pathway contains inherent redundancy; blocking multiple nodes simultaneously reduces the ability of the cancer cell to bypass inhibition.

Preclinically, this rationale is supported by evidence showing that combined inhibition of Akt and mTORC1/p70S6K is more effective than single-agent approaches in PAM-dysregulated models [1] [3].

Emergence of MSC2363318A (M2698) as a Novel Therapeutic Strategy

M2698 (MSC2363318A) was rationally designed and discovered as a potent, selective, and orally bioavailable ATP-competitive dual inhibitor targeting both p70S6K and Akt (primarily Akt1 and Akt3) [1] [8]. Its emergence addressed the critical need for agents capable of effectively suppressing the PAM pathway while overcoming the limitations of feedback activation.

  • Discovery and Optimization: Starting from a quinazoline carboxamide scaffold identified through screening, medicinal chemistry efforts focused on optimizing potency, selectivity, and drug-like properties. Structure-guided design, utilizing structural biology data (e.g., PDB: 7N93 showing M2698 bound to p70S6K), was crucial in achieving the desired profile [8] [9]. M2698 emerged as the clinical candidate with balanced activity against both targets and favorable pharmacokinetic (PK) properties.

  • Potency and Selectivity Profile: Biochemical assays demonstrated M2698's exceptional potency:

  • p70S6K: IC₅₀ = 1 nM
  • Akt1: IC₅₀ = 1 nM
  • Akt3: IC₅₀ = 1 nM
  • Indirect Inhibition (Cell-based): pGSK3β IC₅₀ = 17 nM; pS6 IC₅₀ = 15 nM [1] [2] [8].M2698 exhibits significant kinase selectivity. Profiling against 264 kinases revealed that only 6 kinases had IC₅₀ values within 10-fold of its potency for p70S6K, highlighting its targeted mechanism of action [1]. Crucially, it demonstrates reduced activity against Akt2 (IC₅₀ substantially higher than for Akt1/Akt3), potentially contributing to a more favorable safety profile regarding glucose metabolism [1] [7] [10].

  • Mechanism of Action: As an ATP-competitive inhibitor, M2698 binds directly to the kinase domains of p70S6K and Akt1/Akt3. Its dual inhibition achieves two critical effects:

  • Direct Akt Blockade: Inhibits phosphorylation of Akt substrates (e.g., GSK3β, PRAS40, TSC2), disrupting survival, proliferation, and metabolic signals.
  • p70S6K Inhibition and Feedback Loop Management: Inhibits p70S6K-mediated phosphorylation of S6 ribosomal protein (a marker of translation initiation) while simultaneously preventing the relief of negative feedback on PI3K/Akt that occurs with selective mTORC1/p70S6K inhibition. This prevents the compensatory Akt activation that undermines rapalog efficacy [1] [3] [8].
  • Blood-Brain Barrier Penetration: A distinguishing feature of M2698 is its ability to cross the blood-brain barrier (BBB). Pharmacokinetic studies in rats and mice showed significant brain penetration, with brain tumor exposure reaching 4-fold higher concentrations than in non-diseased brain tissue [1] [3] [5]. This property is particularly valuable for targeting primary brain tumors (e.g., glioblastoma) or brain metastases originating from PAM-dysregulated cancers (e.g., breast cancer).

  • Preclinical Antitumor Efficacy: M2698 demonstrated robust dose-dependent tumor growth inhibition in multiple preclinical xenograft models representing different cancer types driven by PAM pathway alterations:

  • Triple-Negative Breast Cancer (TNBC): Significant inhibition in MDA-MB-468 xenografts, with tumor regression observed at the highest dose (30 mg/kg/day orally) [1] [3] [8].
  • HER2+ Breast Cancer: Potent activity against trastuzumab-sensitive (MDA-MB-453) and trastuzumab-resistant (JIMT-1) models [1] [3].
  • Glioblastoma: Reduction in brain tumor burden and prolonged survival in mice with orthotopically implanted U251 glioblastoma cells, directly correlating with its BBB penetration [1].These findings provided a strong foundation for clinical translation, demonstrating M2698's potential to impact a range of PAM-altered tumors, including those within the challenging CNS compartment.

Table 2: Key Preclinical Characteristics of M2698 [1] [2] [3]

PropertyValue/CharacteristicSignificance
Primary Targetsp70S6K, Akt1, Akt3Dual inhibition addresses core PAM signaling and feedback loops.
Biochemical IC₅₀1 nM (p70S6K, Akt1, Akt3)High potency against intended targets.
Cellular IC₅₀ (pS6)15 nMEffective pathway suppression in tumor cells.
Selectivity (Kinomescan)6/264 kinases inhibited within 10-fold of p70S6K IC₅₀Highly selective kinase inhibitor profile.
Akt2 ActivitySignificantly lower than Akt1/Akt3Potential for reduced hyperglycemia risk.
Blood-Brain Barrier PenetrationBrain:Plasma ratio ~10; Brain Tumor:Non-disease Brain ~4:1Enables targeting of CNS tumors and metastases.
Oral BioavailabilityHighSuitable for oral dosing regimen.
Key Preclinical EfficacyTumor regression (TNBC), Prolonged survival (GBM)Demonstrated activity in aggressive, treatment-resistant models.

The emergence of M2698 represents a significant evolution in PAM pathway targeting. Its rationally designed dual mechanism, selectivity profile, and unique ability to penetrate the CNS position it as a promising clinical candidate for cancers driven by this frequently dysregulated pathway, particularly where current targeted therapies fail due to resistance or CNS involvement. Early clinical studies (Phase 1) have confirmed its tolerability and provided signals of activity, particularly in combination regimens for resistant breast cancer [7], validating the preclinical rationale for its development.

Properties

Product Name

MSC2363318A (M2698)

Molecular Formula

Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.